molecular formula C20H17N3O2S B11202845 N-(3-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-methoxyphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11202845
M. Wt: 363.4 g/mol
InChI Key: SAAQUKFDWZOBEW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an imidazo[2,1-b][1,3]thiazole ring, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with a nucleophile.

    Acetamide Formation: The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imidazo[2,1-b][1,3]thiazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H), while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the imidazo[2,1-b][1,3]thiazole ring can produce dihydroimidazo derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b][1,3]thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to the modulation of biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, leading to antiproliferative or antimicrobial effects.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can be compared with other similar compounds, such as:

    N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    N-(4-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: The presence of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its biological activity.

    N-(3-hydroxyphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H17N3O2S/c1-25-17-9-5-8-15(10-17)21-19(24)11-16-13-26-20-22-18(12-23(16)20)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,21,24)

InChI Key

SAAQUKFDWZOBEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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